2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and isoindole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form the intermediate isoindole derivatives. This is followed by further reactions to introduce the additional methoxyphenyl and carbonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Utilized in perovskite solar cell applications.
2,4-Bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide: Employed in the transformation of carbonyl groups to thiocarbonyl compounds.
Uniqueness
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its complex structure and the presence of multiple reactive sites, making it versatile for various chemical transformations and applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20N2O7/c1-39-21-9-5-19(6-10-21)32-28(35)23-13-3-17(15-25(23)30(32)37)27(34)18-4-14-24-26(16-18)31(38)33(29(24)36)20-7-11-22(40-2)12-8-20/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFFGNUQZDRMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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